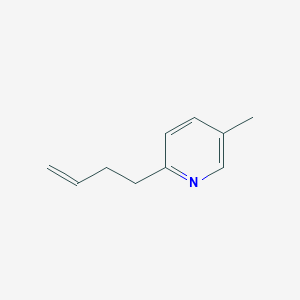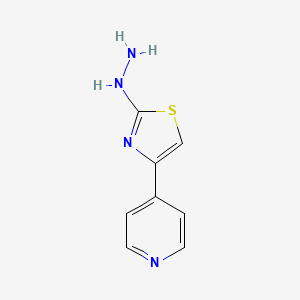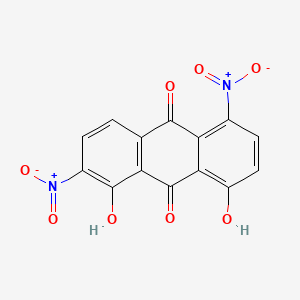![molecular formula C15H14N8O5S4 B13817611 (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefmatilen, also known as S-1090, is an orally-active cephalosporin antibiotic. It was developed in Japan and first described in 1992. Cefmatilen is highly active against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .
Vorbereitungsmethoden
The synthesis of Cefmatilen involves several steps. The key intermediate is a thiazole derivative, which is synthesized through a series of reactions involving ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone in different basic mediums. The final product is obtained through a reaction with dimethylformamide-dimethyl acetal in the presence of dimethylformamide . Industrial production methods involve large-scale synthesis techniques to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Cefmatilen undergoes various chemical reactions, including:
Oxidation: Cefmatilen can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Cefmatilen has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Wirkmechanismus
Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefmatilen is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with high activity against Gram-negative bacteria and good central nervous system penetration
Cefmatilen stands out due to its oral bioavailability and its effectiveness against a wide range of bacterial pathogens .
Eigenschaften
Molekularformel |
C15H14N8O5S4 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13+/m0/s1 |
InChI-Schlüssel |
UEQVTKSAEXANEZ-YIAKCIKCSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)



![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)


![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)

![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
